3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions One common method starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro substituents This is followed by a Friedel-Crafts acylation to attach the trifluoromethyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as aluminum chloride or iron(III) chloride are often used to facilitate the Friedel-Crafts reactions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of quinones or carboxylic acids with higher oxidation states.
Reduction: Formation of alcohols or hydrocarbons with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic acids on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of halogen and trifluoromethyl groups can enhance the bioactivity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and halogen bonding. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)benzoic acid
- 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
- 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid
Uniqueness
3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid is unique due to the simultaneous presence of chloro, fluoro, and trifluoromethyl groups. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and bioactivity compared to similar compounds lacking this group.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-11-6-7(1-2-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYFFGXPQPPHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690558 |
Source
|
Record name | 3'-Chloro-4'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-69-3 |
Source
|
Record name | 3'-Chloro-4'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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